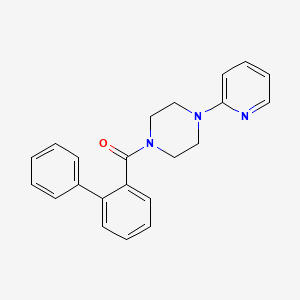

1-(2-联苯甲酰基)-4-(2-吡啶基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds related to 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine often involves complex processes, which typically include the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation. An example of such synthesis is found in the work of Ban et al. (2023), who synthesized a nitrogenous compound containing a similar piperazine structure and confirmed its structure through various spectroscopic techniques (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using methods like X-ray diffraction and density functional theory (DFT) calculations. Ban et al. (2023) used these methods to determine the optimal molecular structure of a similar compound, providing insights into its electrostatic potential and molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine derivatives is influenced by the nature of substituents and the structure of the piperazine ring. Ishii et al. (1997) described a carbonylation reaction involving a similar N-(2-pyridinyl)piperazine compound, highlighting the specificity of reactions based on the electronic nature of substituents (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are key to understanding the behavior of this compound. For instance, Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of similar compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of this compound in various fields. The study by Carceller et al. (1993) on the synthesis and structure-activity relationships of similar (cyanomethyl)piperazines provides insights into their chemical properties and potential applications (Carceller et al., 1993).

科学研究应用

发现 G 蛋白偏向多巴胺能药物

研究人员已将 1,4-二取代芳香哌嗪确定为胺能 G 蛋白偶联受体的关键结构基序。具体而言,将吡唑并[1,5-a]吡啶杂环附属物并入芳基哌嗪核心产生了高亲和力多巴胺受体部分激动剂。这些化合物显示出对多巴胺 D2 受体 β-arrestin 募集优先于 G 蛋白激活的偏好,突出了它们作为精神疾病(包括精神分裂症)新疗法的潜力 (Möller 等人,2017).

合成和对接研究

具有 1-(2-联苯甲酰基)-4-(2-吡啶基)哌嗪结构的新型化合物的合成已被探索用于其在药物化学中的作用。一项研究专注于通过光谱分析和对接研究表征具有潜在治疗应用的化合物,这可能导致新药的开发 (Balaraju 等人,2019).

作为腺苷 A2a 受体拮抗剂的新型二氨基衍生物

哌嗪衍生物已被确定为有效且选择性的腺苷 A2a 受体拮抗剂,为帕金森病等疾病提供了潜在的治疗益处。这项研究强调了哌嗪结构在开发针对神经系统疾病的药物方面的多功能性 (Vu 等人,2004).

来自 N-取代恶唑并[5,4-b]吡啶-2(1H)-酮的抗伤害感受剂

对 1-(氨基烷基)和 1-[(4-芳基-1-哌嗪基)烷基]恶唑并[5,4-b]吡啶-2(1H)-酮衍生物的研究显示出显着的镇痛活性,不涉及阿片类药物,突出了新的非阿片类疼痛管理解决方案的潜力 (Viaud 等人,1995).

基于血清素能配体的杀虫剂

使用 1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪 (PAPP) 作为新型杀虫剂的先导化合物说明了哌嗪衍生物在农业科学中的应用。这项研究表明了哌嗪结构对开发具有新型作用模式的杀虫剂的贡献,为害虫管理策略提供了潜在的进步 (Cai 等人,2010).

属性

IUPAC Name |

(2-phenylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c26-22(20-11-5-4-10-19(20)18-8-2-1-3-9-18)25-16-14-24(15-17-25)21-12-6-7-13-23-21/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMRSBFSMPZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Biphenylylcarbonyl)-4-(2-pyridinyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)

![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)